molecular formula C20H25F2N3O2S B2657870 2,5-difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 903254-12-6

2,5-difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No. B2657870
CAS RN: 903254-12-6
M. Wt: 409.5
InChI Key: UHUULVBBNACXSF-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.

Scientific Research Applications

Chemical Structure and Synthesis

  • The study by Özbey et al. (2001) detailed the synthesis and biological evaluation of 1,2,5(6)-trisubstituted benzimidazoles, which have been investigated for their antihistaminic and antimicrobial activities. The paper also discusses the crystal structure of a specific compound, suggesting a broader interest in the structural analysis of similar compounds for their potential biological activities Özbey, S., Kuş, C., & Göker, H. (2001).

Potential Therapeutic Applications

  • Küçükgüzel et al. (2013) synthesized a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests the potential of structurally similar compounds for therapeutic applications Küçükgüzel, Ş. et al. (2013).

Biochemical and Pharmacological Investigations

  • Hashimoto et al. (2002) reported on the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. This research indicates the importance of such compounds in the development of selective inhibitors for therapeutic purposes, particularly in treating inflammation and pain Hashimoto, H. et al. (2002).

properties

IUPAC Name

2,5-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N3O2S/c1-15-3-5-16(6-4-15)19(25-11-9-24(2)10-12-25)14-23-28(26,27)20-13-17(21)7-8-18(20)22/h3-8,13,19,23H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUULVBBNACXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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